molecular formula C10H10F3NO4S B14752025 Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate CAS No. 2285-27-0

Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate

Cat. No.: B14752025
CAS No.: 2285-27-0
M. Wt: 297.25 g/mol
InChI Key: CPBCJCICRUVGEK-UHFFFAOYSA-N
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Description

Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with target molecules, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its trifluoromethyl and sulfonyl groups, which confer distinct chemical properties such as high stability, lipophilicity, and strong electron-withdrawing effects. These properties make it a valuable compound in various chemical and biological applications .

Properties

CAS No.

2285-27-0

Molecular Formula

C10H10F3NO4S

Molecular Weight

297.25 g/mol

IUPAC Name

ethyl N-[3-(trifluoromethyl)phenyl]sulfonylcarbamate

InChI

InChI=1S/C10H10F3NO4S/c1-2-18-9(15)14-19(16,17)8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)

InChI Key

CPBCJCICRUVGEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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